molecular formula C12H24ClNO2 B2587719 (1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride CAS No. 2126144-93-0

(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride

Cat. No.: B2587719
CAS No.: 2126144-93-0
M. Wt: 249.78
InChI Key: SGUYBZSKJOCOFN-DHTOPLTISA-N
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Description

(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[35]nonan-1-amine;hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the amine and hydrochloride functionalities. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct stereochemistry.

    Introduction of the Amine Group: This step may involve nucleophilic substitution reactions where an amine precursor is introduced.

    Formation of the Hydrochloride Salt: The final step typically involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical research.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol

Uniqueness

What sets (1R,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride apart from similar compounds is its unique spirocyclic structure, which provides distinct chemical and biological properties. This structure can lead to unique interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(1R,3R)-3-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-11(2,3)15-10-8-9(13)12(10)4-6-14-7-5-12;/h9-10H,4-8,13H2,1-3H3;1H/t9-,10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUYBZSKJOCOFN-DHTOPLTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C12CCOCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](C12CCOCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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